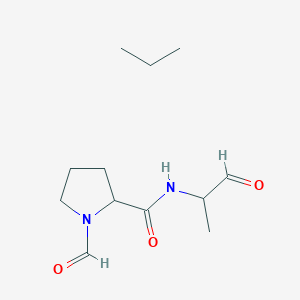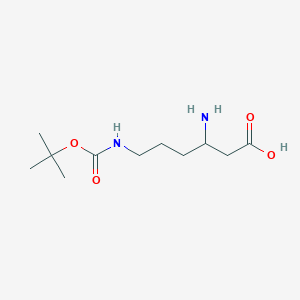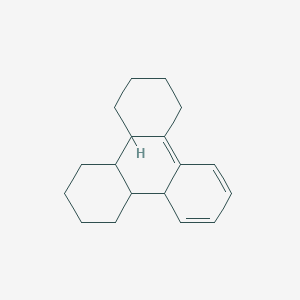
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which consists of three fused benzene rings that are partially hydrogenated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene typically involves the hydrogenation of triphenylene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 6\text{H}2 \rightarrow \text{C}{18}\text{H}_{24} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous hydrogenation of triphenylene using a fixed-bed reactor. The reactor is packed with a hydrogenation catalyst, and the reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.
化学反应分析
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials such as polymers and resins.
作用机制
The mechanism of action of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
相似化合物的比较
Similar Compounds
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Similar structure but with different hydrogenation levels.
Chrysene: Four fused benzene rings, making it more complex.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds like phenanthrene and anthracene. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C18H24 |
|---|---|
分子量 |
240.4 g/mol |
IUPAC 名称 |
1,2,3,4,4a,4b,5,6,7,8,8a,8b-dodecahydrotriphenylene |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8,13,15,17-18H,3-6,9-12H2 |
InChI 键 |
OQSNGGIKIXDODT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C3CCCCC3=C4C2C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


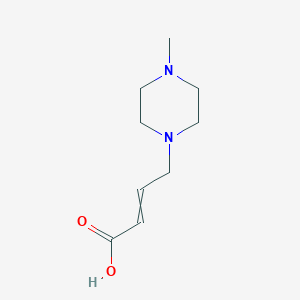
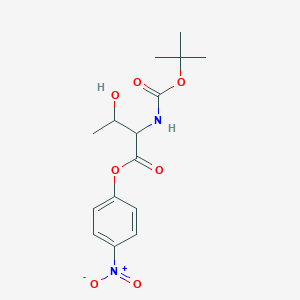
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

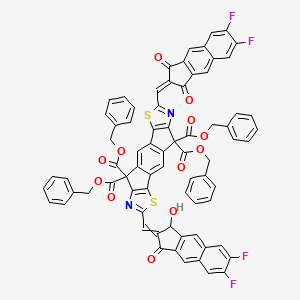
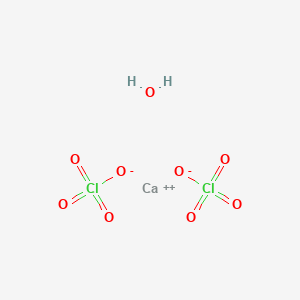
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)

![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
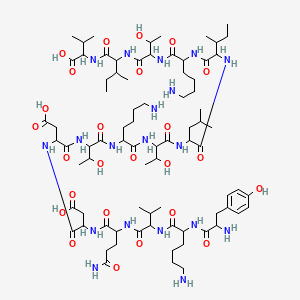
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13392239.png)
